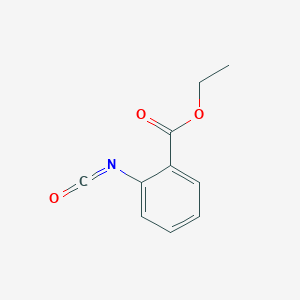

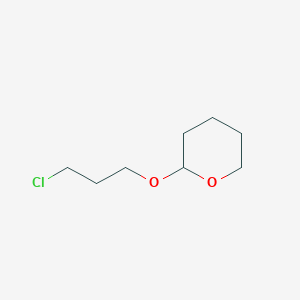

![molecular formula C7H4ClNS B1585302 6-Chlorobenzo[d]thiazole CAS No. 2942-10-1](/img/structure/B1585302.png)

6-Chlorobenzo[d]thiazole

Descripción general

Descripción

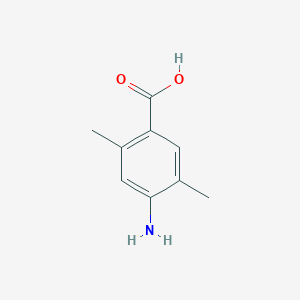

6-Chlorobenzo[d]thiazole is a chemical compound with the molecular weight of 170.64 . It is a green to yellow to brown powder or crystals .

Synthesis Analysis

The synthesis of 6-Chlorobenzo[d]thiazole and its derivatives has been reported in several studies . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized . Another study reported the synthesis of 5- (6-chlorobenzo [ d ]thiazol-2-ylamino)-1,3,4-oxadiazole-2-thiol .Molecular Structure Analysis

The molecular structure of 6-Chlorobenzo[d]thiazole consists of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom . It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis

6-Chlorobenzo[d]thiazole can undergo various chemical reactions. For example, it can react with aromatic acids in phosphorus oxychloride . It can also react with KOH and carbon disulfide in ethanol . Other reactions include protonation at the N3 position, deprotonation at C2 by organolithium compounds, N-alkylation with alkyl halides, and electrophilic substitution reaction .Physical And Chemical Properties Analysis

6-Chlorobenzo[d]thiazole is a green to yellow to brown powder or crystals .Aplicaciones Científicas De Investigación

Antimicrobial Activity

6-Chlorobenzo[d]thiazole derivatives have been synthesized and evaluated for their potential as antimicrobial agents. They are particularly valuable in treating gut infections and diarrhea caused by gram-negative bacteria like Pseudomonas, Salmonella, Shigellae .

Anticancer Activity

Compounds containing the 6-Chlorobenzo[d]thiazole moiety have shown significant promise in anticancer research. For example, tiazofurin analogs with this structure have been evaluated for their antiproliferative activity against human tumor cell lines .

Anti-Inflammatory and Analgesic Activities

These compounds have also been tested for their analgesic and anti-inflammatory properties, providing potential therapeutic options for pain and inflammation management .

Antioxidant Properties

Some derivatives of 6-Chlorobenzo[d]thiazole exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Antiretroviral Applications

Thiazoles, including those with a 6-Chlorobenzo[d]thiazole group, are found in potent antiretroviral drugs such as Ritonavir, highlighting their importance in HIV treatment strategies .

Antifungal Uses

The structure of 6-Chlorobenzo[d]thiazole is present in antifungal drugs like Abafungin, indicating its role in combating fungal infections .

Anti-Alzheimer and Neuroprotective Effects

Research has indicated that thiazole derivatives can have anti-Alzheimer and neuroprotective effects, suggesting potential applications in neurodegenerative disease treatment .

Hepatoprotective Activities

These compounds may also offer hepatoprotective activities, which could be crucial in developing treatments for liver-related disorders .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 6-Chlorobenzo[d]thiazole is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a significant role in inflammation and pain .

Mode of Action

6-Chlorobenzo[d]thiazole interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of 6-Chlorobenzo[d]thiazole affects the arachidonic acid pathway . By inhibiting the COX enzymes, 6-Chlorobenzo[d]thiazole disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .

Result of Action

The molecular and cellular effects of 6-Chlorobenzo[d]thiazole’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzymes and disrupting the production of prostaglandins, 6-Chlorobenzo[d]thiazole can alleviate these symptoms .

Propiedades

IUPAC Name |

6-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBQGOMAISTKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326036 | |

| Record name | 6-Chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chlorobenzo[d]thiazole | |

CAS RN |

2942-10-1 | |

| Record name | 2942-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 6-chlorobenzo[d]thiazole as a bridging ligand in platinum(II) complexes impact their electroluminescence properties compared to non-halogenated counterparts?

A1: Research by [] demonstrated that replacing the hydrogen atom in the benzo[d]thiazole-2-thiolate bridging ligand with chlorine resulted in a significant enhancement of electroluminescence brightness. The complex containing 6-chlorobenzo[d]thiazole (Pt3) exhibited a 2-fold increase in brightness compared to the complex with an unsubstituted ligand (Pt1) []. This suggests that the introduction of chlorine influences the electronic properties and intermolecular interactions within the complex, ultimately affecting its luminescent behavior. While the study highlights the positive impact of fluorine substitution for enhanced brightness, further research is needed to fully elucidate the structure-property relationships governing the electroluminescence of these platinum(II) complexes with varying substituents on the bridging ligand.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.